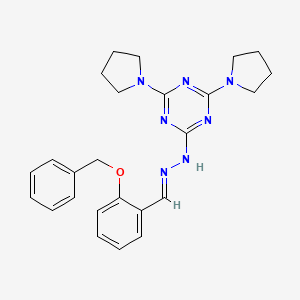
5-(2-Chloro-benzylidene)-2-thioxo-3-p-tolyl-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chloro-benzylidene)-2-thioxo-3-p-tolyl-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms The compound also features a benzylidene group substituted with a chlorine atom and a p-tolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-benzylidene)-2-thioxo-3-p-tolyl-thiazolidin-4-one typically involves the condensation of thiazolidine-2,4-dione with an appropriate aldehyde. The general method includes the following steps :
Starting Materials: Thiazolidine-2,4-dione, 2-chlorobenzaldehyde, and p-tolyl aldehyde.
Catalyst: Piperidine is commonly used as a catalyst.
Solvent: Ethanol is used as the solvent for the reaction.
Reaction Conditions: The reaction mixture is refluxed, typically at temperatures around 78-80°C, for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, eco-friendly methods are being explored to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Chloro-benzylidene)-2-thioxo-3-p-tolyl-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The chlorine atom on the benzylidene group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of various substituted thiazolidinone derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its antimicrobial and antileishmanial activities.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(2-Chloro-benzylidene)-2-thioxo-3-p-tolyl-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, its antileishmanial activity is attributed to its ability to inhibit pteridine reductase 1 (PTR1), an enzyme essential for the survival of Leishmania parasites. The compound binds to the active site of PTR1, disrupting its function and leading to the death of the parasite .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-Chloro-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione
- 5-[(2-Chloro-benzylidene)-amino]-3H-[1,3,4]-thiadiazole-2-thione
Uniqueness
5-(2-Chloro-benzylidene)-2-thioxo-3-p-tolyl-thiazolidin-4-one is unique due to its specific structural features, such as the combination of a thiazolidinone ring with a chlorobenzylidene and p-tolyl group
Propriétés
Formule moléculaire |
C17H12ClNOS2 |
|---|---|
Poids moléculaire |
345.9 g/mol |
Nom IUPAC |
(5E)-5-[(2-chlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H12ClNOS2/c1-11-6-8-13(9-7-11)19-16(20)15(22-17(19)21)10-12-4-2-3-5-14(12)18/h2-10H,1H3/b15-10+ |
Clé InChI |
KPTZVDTVGZIFAC-XNTDXEJSSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3Cl)/SC2=S |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11683033.png)
![4-[(2,6-dichloro-4-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11683034.png)
![4-{(E)-[2-(furan-2-ylcarbonyl)hydrazinylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11683039.png)

![(2-{(E)-[({[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11683047.png)
![4-Butoxy-N-{[4-(3-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B11683048.png)
![{2-bromo-4-[(E)-(4-hydroxy-2,6-dioxo-1-phenyl-1,6-dihydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11683049.png)
![7-(3,4-dichlorobenzyl)-8-[(2-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11683064.png)
![Ethyl 4-(4-bromophenyl)-2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11683069.png)

![N'-[(E)-9-anthrylmethylidene]-2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11683075.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11683076.png)
![(5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11683086.png)
![(2E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-[3-methoxy-4-(pentyloxy)phenyl]acrylamide](/img/structure/B11683101.png)
